molecular formula C16H20N4O4 B2911904 N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448045-41-7

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2911904
CAS No.: 1448045-41-7
M. Wt: 332.36
InChI Key: IJLPKXDBSRATBB-UHFFFAOYSA-N
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Description

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholino group, an oxoethyl group, and an imidazolidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-morpholino-2-oxoethyl)aniline with an appropriate imidazolidine derivative under controlled conditions. The reaction often requires the use of solvents such as toluene and catalysts like ytterbium (III) triflate to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and higher throughput. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino and oxoethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant and antinociceptive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. It can modulate the activity of voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in its anticonvulsant and antinociceptive effects . The compound’s structure allows it to fit into the active sites of these targets, altering their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-14(19-7-9-24-10-8-19)11-12-1-3-13(4-2-12)18-16(23)20-6-5-17-15(20)22/h1-4H,5-11H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLPKXDBSRATBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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